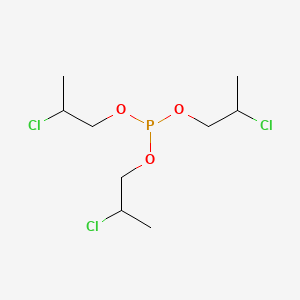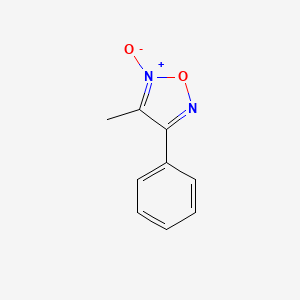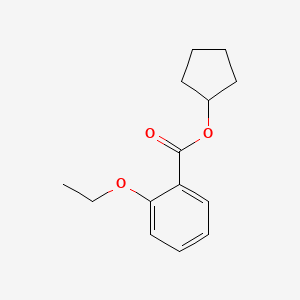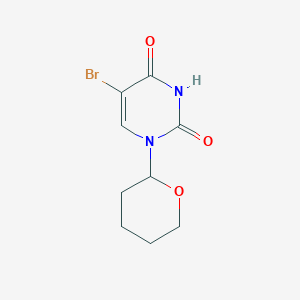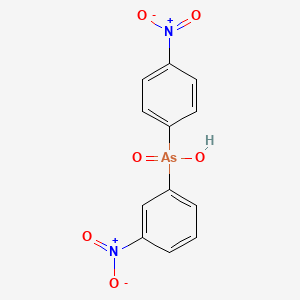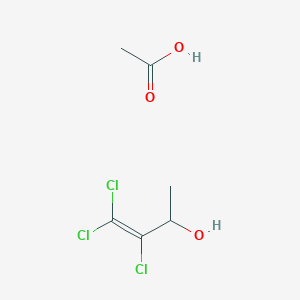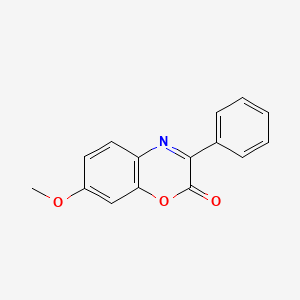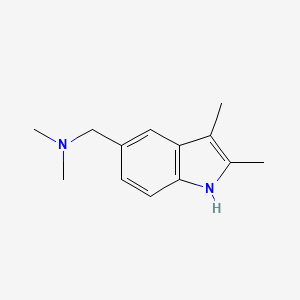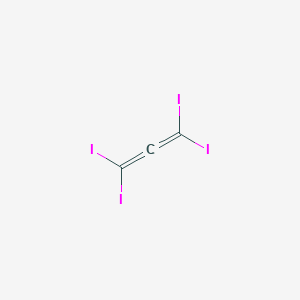
1,1,3,3-Tetraiodopropa-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetraiodopropa-1,2-diene is an organoiodine compound characterized by the presence of four iodine atoms attached to a propadiene backbone. This compound is notable for its unique structure, which includes two double bonds and four iodine atoms, making it a subject of interest in various fields of chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-tetraiodopropa-1,2-diene typically involves the iodination of propadiene derivatives. One common method includes the reaction of propadiene with iodine in the presence of a catalyst such as silver nitrate or copper(II) sulfate. The reaction is carried out under controlled conditions to ensure the selective addition of iodine atoms to the desired positions on the propadiene molecule .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetraiodopropa-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less iodinated or deiodinated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include iodinated epoxides, deiodinated propadiene derivatives, and various substituted propadiene compounds .
Applications De Recherche Scientifique
1,1,3,3-Tetraiodopropa-1,2-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential use in the development of iodinated contrast agents for medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetraiodopropa-1,2-diene involves its ability to undergo various chemical transformations due to the presence of multiple iodine atoms and double bonds. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrachloropropa-1,2-diene: Similar structure but with chlorine atoms instead of iodine.
1,1,3,3-Tetrabromopropa-1,2-diene: Similar structure but with bromine atoms instead of iodine.
1,1,3,3-Tetrafluoropropa-1,2-diene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: 1,1,3,3-Tetraiodopropa-1,2-diene is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorinated, brominated, and fluorinated counterparts. The larger atomic size and higher atomic weight of iodine contribute to different steric and electronic effects, influencing the compound’s behavior in chemical reactions .
Propriétés
Numéro CAS |
5200-39-5 |
|---|---|
Formule moléculaire |
C3I4 |
Poids moléculaire |
543.65 g/mol |
InChI |
InChI=1S/C3I4/c4-2(5)1-3(6)7 |
Clé InChI |
BNSRTTWMOYDNLK-UHFFFAOYSA-N |
SMILES canonique |
C(=C(I)I)=C(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


